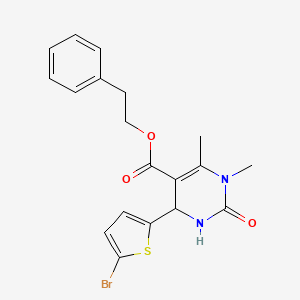![molecular formula C30H29ClN2O3S B11672029 (2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(2E,5Z)-5-({4-[(2-氯苯基)甲氧基]-3-甲氧基苯基}亚甲基)-3-环己基-2-(苯亚氨基)-1,3-噻唑烷-4-酮是一种复杂的有机分子,在化学、生物学和医药等领域具有潜在的应用价值。该化合物以其独特的结构为特征,包括噻唑烷酮环、苯亚氨基基团和氯苯基甲氧基部分。这些结构特征促成了其多样的化学反应性和潜在的生物活性。
准备方法
合成路线和反应条件
合成(2E,5Z)-5-({4-[(2-氯苯基)甲氧基]-3-甲氧基苯基}亚甲基)-3-环己基-2-(苯亚氨基)-1,3-噻唑烷-4-酮通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
噻唑烷酮环的形成: 此步骤涉及在酸性条件下,合适的胺与硫羰基化合物反应形成噻唑烷酮环。
苯亚氨基基团的引入: 苯亚氨基基团通过芳香醛与噻唑烷酮中间体之间的缩合反应引入。
氯苯基甲氧基部分的连接: 此步骤涉及氯苯基甲氧基化合物与先前步骤中形成的中间体进行亲核取代反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、高通量筛选反应条件以及使用催化剂来提高反应效率和产率。
化学反应分析
反应类型
化合物(2E,5Z)-5-({4-[(2-氯苯基)甲氧基]-3-甲氧基苯基}亚甲基)-3-环己基-2-(苯亚氨基)-1,3-噻唑烷-4-酮可以进行各种类型的化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 该化合物可以根据反应条件和使用的试剂进行亲核或亲电取代反应。
常见的试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 甲醇中的甲醇钠进行亲核取代。
形成的主要产物
从这些反应中形成的主要产物取决于具体的反应条件。例如,氧化可能生成亚砜或砜衍生物,而还原可能生成噻唑烷衍生物。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建单元
生物学
在生物学研究中,研究该化合物潜在的生物活性,包括抗菌、抗真菌和抗癌特性。其与生物靶标相互作用的能力使其成为研究细胞过程和开发新型治疗剂的宝贵工具。
医学
在医药领域,正在研究该化合物潜在的治疗应用。其独特的结构和反应性使其成为药物开发的有希望的候选者,特别是在治疗传染病和癌症方面。
工业
在工业领域,该化合物用于开发新材料和化学工艺。其独特的性能使其适合用于生产聚合物、涂料和其他先进材料。
作用机制
(2E,5Z)-5-({4-[(2-氯苯基)甲氧基]-3-甲氧基苯基}亚甲基)-3-环己基-2-(苯亚氨基)-1,3-噻唑烷-4-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括参与细胞过程的酶、受体或其他蛋白质。该化合物的独特结构使其能够与这些靶标结合并调节其活性,从而产生各种生物效应。所涉及的具体途径取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
独特性
与类似化合物相比,(2E,5Z)-5-({4-[(2-氯苯基)甲氧基]-3-甲氧基苯基}亚甲基)-3-环己基-2-(苯亚氨基)-1,3-噻唑烷-4-酮由于其独特的结构特征组合而脱颖而出。噻唑烷酮环、苯亚氨基基团和氯苯基甲氧基部分的存在促成了其独特的化学反应性和潜在的生物活性。这使其成为各个领域研究和开发的宝贵化合物。
属性
分子式 |
C30H29ClN2O3S |
|---|---|
分子量 |
533.1 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H29ClN2O3S/c1-35-27-18-21(16-17-26(27)36-20-22-10-8-9-15-25(22)31)19-28-29(34)33(24-13-6-3-7-14-24)30(37-28)32-23-11-4-2-5-12-23/h2,4-5,8-12,15-19,24H,3,6-7,13-14,20H2,1H3/b28-19-,32-30? |
InChI 键 |
XPXRHYXVIDDRLQ-DGIPJLOQSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)OCC5=CC=CC=C5Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4)OCC5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)
![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
![(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
